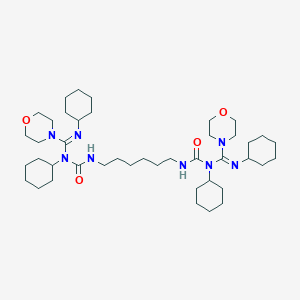
Hmb-cimu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hmb-cimu, also known as this compound, is a useful research compound. Its molecular formula is C42H74N8O4 and its molecular weight is 755.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Diamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Exercise Physiology and Performance Enhancement
HMB is widely recognized for its role as an ergogenic aid among athletes and bodybuilders. Research indicates that HMB supplementation can enhance muscle mass, strength, and recovery during resistance training.
Key Findings:
- Muscle Mass and Strength : A systematic review of studies shows that HMB supplementation leads to significant increases in lean body mass (LBM) and strength, particularly in untrained individuals and older adults. For instance, participants consuming 3 grams of HMB daily experienced notable gains in LBM compared to placebo groups .
- Muscle Damage Reduction : HMB has been shown to lower markers of muscle damage, such as creatine kinase (CK), following intense exercise. This effect is attributed to HMB's ability to reduce muscle protein breakdown and enhance recovery .
- Performance Metrics : Studies have demonstrated improvements in performance metrics such as one-repetition maximum (1-RM) lifts and overall training volume when HMB is included in the diet .
Clinical Applications in Muscle Wasting Conditions
HMB's potential extends beyond athletic performance; it has been investigated for its therapeutic effects on muscle wasting conditions associated with critical illness, cancer, and aging.
Clinical Studies:
- Skeletal Muscle Wasting : A recent study aimed at critically ill patients found that HMB supplementation significantly improved muscle strength and physical function during recovery from critical illness. Participants receiving 3 grams of HMB daily showed better outcomes in muscle protein turnover and overall quality of life compared to those on placebo .
- Cachexia Management : In cachectic patients (those experiencing severe weight loss), HMB has been associated with increased muscle mass and decreased protein degradation. Notably, research involving tumor-bearing mice indicated that HMB could mitigate muscle loss by inhibiting proteolytic pathways linked to cancer cachexia .
Comparative Efficacy Across Populations
The efficacy of HMB varies across different populations:
| Population Group | Effects Observed | Dosage Recommendations |
|---|---|---|
| Athletes | Increased LBM, reduced muscle damage | 3 grams/day |
| Older Adults | Enhanced recovery and strength | 3 grams/day |
| Critically Ill Patients | Improved muscle function and quality of life | 3 grams/day |
| Untrained Individuals | Significant gains in strength and mass | 1.5 - 3 grams/day |
Case Studies
Several case studies highlight the practical applications of HMB:
- A double-blind study involving elderly males undergoing resistance training demonstrated that those supplemented with HMB experienced greater increases in LBM compared to those receiving a placebo. This study utilized advanced techniques to measure muscle protein synthesis accurately .
- Another investigation focused on patients recovering from major surgeries found that HMB supplementation not only improved physical recovery but also reduced inflammatory markers post-operation .
Eigenschaften
CAS-Nummer |
117688-40-1 |
|---|---|
Molekularformel |
C42H74N8O4 |
Molekulargewicht |
755.1 g/mol |
IUPAC-Name |
1-cyclohexyl-3-[6-[[cyclohexyl-(N-cyclohexyl-C-morpholin-4-ylcarbonimidoyl)carbamoyl]amino]hexyl]-1-(N-cyclohexyl-C-morpholin-4-ylcarbonimidoyl)urea |
InChI |
InChI=1S/C42H74N8O4/c51-41(49(37-21-11-5-12-22-37)39(47-27-31-53-32-28-47)45-35-17-7-3-8-18-35)43-25-15-1-2-16-26-44-42(52)50(38-23-13-6-14-24-38)40(48-29-33-54-34-30-48)46-36-19-9-4-10-20-36/h35-38H,1-34H2,(H,43,51)(H,44,52) |
InChI-Schlüssel |
CYDLLOLGZXMLLN-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N=C(N2CCOCC2)N(C3CCCCC3)C(=O)NCCCCCCNC(=O)N(C4CCCCC4)C(=NC5CCCCC5)N6CCOCC6 |
Kanonische SMILES |
C1CCC(CC1)N=C(N2CCOCC2)N(C3CCCCC3)C(=O)NCCCCCCNC(=O)N(C4CCCCC4)C(=NC5CCCCC5)N6CCOCC6 |
Synonyme |
1,1'-hexamethylenebis(3-cyclohexyl-3-((cyclohexylimino)(4-morpholinyl)methyl)urea) HMB-CIMU |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















